Cas no 87694-49-3 (Boc-Ala-NMe(OMe))

Boc-Ala-NMe(OMe) structure
Boc-Ala-NMe(OMe) structure
Product Name:Boc-Ala-NMe(OMe)
Numero CAS:87694-49-3
MF:C10H20N2O4
MW:232.276803016663
MDL:MFCD00151859
CID:727145
PubChem ID:11806530
Update Time:2024-10-26

Boc-Ala-NMe(OMe) Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • Boc-Ala-NMe(OMe)
    • (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
    • (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
    • BOC-ALA-N(OCH3)CH3
    • Boc-L-alanine N-methoxy-N-methyl amide
    • Carbamic acid,N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • N-tert-Butoxycarbonyl-L-alanine N'-methoxy-N'-methylamide
    • ((1R,2S)-2-tributylstannanyl-cyclopropyl)-methanol
    • (1S,2R)-1-(tributylstannyl)-2-(hydroxymethyl)cyclopropane
    • (S)-2-tert-butoxycarbonylamino-N-methoxy-N-methyl-propionamide
    • [(1R,2S)-2-(tributylstannyl)cyclopropyl]methanol
    • [(1S)-(Methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester
    • Cyclopropanemethanol,2-(tributylstannyl)-,(1R,2R)
    • N-(tert-Butoxycarbonyl)-L-alanine N′-Methoxy-N′-MethylaMide
    • tert-butyl (1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethylcarbamate
    • N-Boc-L-alanine N'-Methoxy-N'-methylamide
    • [(1S)-2-(Methoxymethylamino)-1-methyl-2-oxoethyl]-carbamic acid 1,1-dimethylethyl ester
    • (S)-[2-(Methoxymethylamino)-1-methyl-2-oxoethyl]-carbamic acid 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-(1-(N-Methoxy-N-methylamino)-1-oxopropan-2-yl)carbamate tert-butyl ester
    • (S)-2-((tert-Butoxycarbonyl)amino)-N-methoxy-N-methylpropanamide
    • (S)-2-(tert-Butoxycarbonylamino)-N-methoxy-N-methylpropionamide
    • (S)-[1-(N-Methoxy-N-methylcarbamoyl)ethyl]carbamic acid tert-butyl ester
    • N2-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-alaninamide
    • tert-Butyl [(S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
    • tert-Butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethyl]carbamate
    • tert-Butyl N-[(S)-1-(N-methoxy-N-methylcarbamoyl)ethyl]carbamate
    • TERT-BUTYL N-[(1S)-1-[METHOXY(METHYL)CARBAMOYL]ETHYL]CARBAMATE
    • B6019
    • CS-M3456
    • BCP15922
    • tert-butyl{(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxo ethyl}carbamate
    • (S)-N-methoxy-N-methyl-2-(tert-butoxycarbonylamino)propionamide
    • (S)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-yl-carbamate
    • tert-butyl{(1S)-1-[methoxy(methyl)carbamoyl]ethyl}carbamate
    • (2S)-2-[(tert-butoxy)carbonylamino]-N-methoxy-N-methylpropanamide
    • N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide
    • PWQIGBOSLQHOBT-ZETCQYMHSA-N
    • tert-butyl {(15)-1-[methoxy(methyl)carbamoyl]ethyl}carbamate
    • HY-41650
    • MFCD00151859
    • TS-7217
    • (S)-tert-butyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-(methoxy-methylamino)-1-oxopropan-2-yl]carbamate
    • N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide, 98%
    • EN300-173575
    • AC-30244
    • 87694-49-3
    • tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
    • N2-(tert-butoxycarbonyl)-N-methoxy-N-methylalaninamide
    • s10784
    • AKOS008864945
    • (S)-t-butyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • SCHEMBL153320
    • tert-butyl N-[(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxo-ethyl]carbamate
    • t-butyl N-{(1S)-2-[methoxy(methyl)amino]-1-methyl-2-oxoethyl}carbamate
    • MDL: MFCD00151859
    • Inchi: 1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1
    • Chiave InChI: PWQIGBOSLQHOBT-ZETCQYMHSA-N
    • Sorrisi: N(C(=O)OC(C)(C)C)[C@@H](C)C(=O)N(C)OC

Proprietà calcolate

  • Massa esatta: 232.14200
  • Massa monoisotopica: 232.142
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 7
  • Complessità: 260
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 0.9
  • Superficie polare topologica: 67.9

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.070
  • Punto di fusione: 149.0 to 153.0 deg-C
  • Indice di rifrazione: 1.457
  • PSA: 67.87000
  • LogP: 1.31030
  • Solubilità: Non determinato
  • Attività ottica: [α]24/D −26°, c = 1 in methanol

Boc-Ala-NMe(OMe) Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H332-H335
  • Dichiarazione di avvertimento: P261-P280-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Condizioni di conservazione:0-10°C

Boc-Ala-NMe(OMe) Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Boc-Ala-NMe(OMe) Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-M3456-5g
Boc-Ala-NMe(OMe)
87694-49-3 98.63%
5g
$87.0 2022-04-26
ChemScence
CS-M3456-10g
Boc-Ala-NMe(OMe)
87694-49-3 98.63%
10g
$169.0 2022-04-26
ChemScence
CS-M3456-25g
Boc-Ala-NMe(OMe)
87694-49-3 98.63%
25g
$341.0 2022-04-26
Apollo Scientific
OR315529-1g
R-tert-Butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
87694-49-3 97%
1g
£17.00 2025-03-21
Apollo Scientific
OR315529-5g
R-tert-Butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
87694-49-3 97%
5g
£20.00 2025-03-21
Apollo Scientific
OR315529-10g
R-tert-Butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate
87694-49-3 97%
10g
£165.00 2023-08-31
abcr
AB314017-1 g
Boc-Ala-N(OCH3)CH3, 95%; .
87694-49-3 95%
1g
€77.20 2023-04-26
abcr
AB314017-5 g
Boc-Ala-N(OCH3)CH3, 95%; .
87694-49-3 95%
5g
€91.60 2023-04-26
abcr
AB314017-10 g
Boc-Ala-N(OCH3)CH3, 95%; .
87694-49-3 95%
10g
€130.30 2023-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-GC898-1g
Boc-Ala-NMe(OMe)
87694-49-3 98%
1g
219.0CNY 2021-08-04

Boc-Ala-NMe(OMe) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane ;  overnight, rt
Riferimento
Radiolabeled antagonistic bombesin peptidomimetics for tumor targeting
Valverde, Ibai E.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2014, 57(4), 275-278

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, 23 °C
1.2 16 h, 23 °C
Riferimento
A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis
Wilson, Daniel J.; et al, Analytical Biochemistry, 2011, 416(1), 27-38

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide ,  1-Hydroxybenzotriazole ;  10 min, 0 °C
1.3 Reagents: Diisopropylethylamine ;  1 h, 0 °C; 0 °C → 25 °C; 16 h, 25 °C
Riferimento
Rational design of the first difluorostatone-based PfSUB1 inhibitors
Giovani, Simone; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3582-3586

Metodo di produzione 4

Condizioni di reazione
Riferimento
A facile approach to trans-4,5-pyrrolidine lactam and application in the synthesis of nemonapride and streptopyrrolidine
Huang, Wei; et al, Tetrahedron, 2011, 67(40), 7829-7837

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 6 - 12 h, reflux
2.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
Riferimento
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane
Riferimento
1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting
Valverde, Ibai E.; et al, Angewandte Chemie, 2013, 52(34), 8957-8960

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Chloroform
Riferimento
Synthesis of optically active N-protected α-amino ketones and α-amino alcohols
Zhou, Zheng Hong; et al, Heteroatom Chemistry, 2003, 14(7), 603-606

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  N,O-Dimethylhydroxylamine hydrochloride Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 24 h, rt
Riferimento
In vitro and in vivo comparative and competitive activity-based protein profiling of GH29 α-L-fucosidases
Jiang, Jianbing; et al, Chemical Science, 2015, 6(5), 2782-2789

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  5 min; 24 h, rt
Riferimento
An efficient conversion of carboxylic acids into Weinreb amides
Katritzky, Alan R.; et al, ARKIVOC (Gainesville, 2002, (11), 39-44

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran
Riferimento
A convenient synthesis of chiral peptide nucleic acid (PNA) monomers
Kosynkina, Larisa; et al, Tetrahedron Letters, 1994, 35(29), 5173-6

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  rt
Riferimento
Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxo-pent-4-yn-2-yl)carbamate to 1-benzylidenepyrazol-3-one-derived azomethine imines
Pusavec, Eva; et al, Zeitschrift fuer Naturforschung, 2014, 69(5), 615-626

Metodo di produzione 12

Condizioni di reazione
Riferimento
A four-step synthesis of novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine
Senica, Luka; et al, Acta Chimica Slovenica, 2015, 62(1), 60-71

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  -10 °C; 12 h, 20 - 25 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3, -15 °C
2.1 Reagents: 4-Methylmorpholine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, -10 °C; 4 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Synthesis and characterization of novel atypical sphingoid bases
Saied, Essa M.; et al, ChemRxiv, 2020, 1, 1-54

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  -10 °C; 12 h, rt; rt → -15 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3, -15 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ,  N-Methyl-2-pyrrolidone ;  30 min, pH 8 - 9, -20 °C; 4 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Synthesis and characterization of some atypical sphingoid bases
Saied, Essa M.; et al, Bioorganic & Medicinal Chemistry, 2018, 26(14), 4047-4057

Boc-Ala-NMe(OMe) Raw materials

Boc-Ala-NMe(OMe) Preparation Products

Boc-Ala-NMe(OMe) Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:87694-49-3)Boc-Ala-NMe(OMe)
Numero d'ordine:A862463
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:35
Prezzo ($):402.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87694-49-3)Boc-Ala-NMe(OMe)
A862463
Purezza:99%
Quantità:100g
Prezzo ($):402.0
Email